molecular formula C6H5N3O3 B12545741 6-Amino-5-nitro-3-pyridinecarboxaldehyde

6-Amino-5-nitro-3-pyridinecarboxaldehyde

Cat. No.: B12545741
M. Wt: 167.12 g/mol
InChI Key: SLQBQRKOHVRHIO-UHFFFAOYSA-N
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Description

6-Amino-5-nitro-3-pyridinecarboxaldehyde is a heterocyclic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and an aldehyde group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitro-3-pyridinecarboxaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives

    Nitration: The nitration of 3-pyridinecarboxaldehyde can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amination: The nitro compound is then subjected to a substitution reaction with an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitro-3-pyridinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions to form various derivatives, such as Schiff bases, by reacting with aldehydes or ketones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and other reducing agents.

    Substitution: Aldehydes, ketones, and other electrophiles for forming Schiff bases and other derivatives.

Major Products Formed

    Oxidation: 6-Amino-5-nitro-3-pyridinecarboxylic acid.

    Reduction: 6-Amino-3-pyridinecarboxaldehyde.

    Substitution: Various Schiff bases and other substituted derivatives.

Scientific Research Applications

6-Amino-5-nitro-3-pyridinecarboxaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound is used in the development of novel materials, including polymers and coordination complexes, due to its ability to form stable bonds with metals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-nitro-3-pyridinecarboxaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxaldehyde: Lacks the amino and nitro groups, making it less reactive in certain chemical reactions.

    6-Amino-3-pyridinecarboxaldehyde: Lacks the nitro group, which reduces its potential for bioreduction and subsequent biological activity.

    5-Nitro-3-pyridinecarboxaldehyde: Lacks the amino group, which limits its ability to form hydrogen bonds and other interactions with biological targets.

Uniqueness

6-Amino-5-nitro-3-pyridinecarboxaldehyde is unique due to the presence of both amino and nitro groups on the pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research.

Properties

Molecular Formula

C6H5N3O3

Molecular Weight

167.12 g/mol

IUPAC Name

6-amino-5-nitropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5N3O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-3H,(H2,7,8)

InChI Key

SLQBQRKOHVRHIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)C=O

Origin of Product

United States

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